molecular formula C15H27ClO4Si2 B12628922 [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 919289-40-0

[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)

Cat. No.: B12628922
CAS No.: 919289-40-0
M. Wt: 362.99 g/mol
InChI Key: XNUDUXRLIFQGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chloro, dimethoxy, and methyl groups attached to a phenylene ring, which is further connected to trimethylsilane groups through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves multiple steps, starting with the preparation of the phenylene core. One common method involves the reaction of 4-chloro-3,6-dimethoxy-5-methylphenol with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The resulting intermediate is then subjected to further functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chloro group or to convert the methoxy groups to hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with substituted amines or thiols.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.

    Reduction Reactions: Products include dechlorinated compounds or hydroxyl derivatives.

Scientific Research Applications

[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential as a drug candidate or as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The trimethylsilane groups provide steric hindrance and hydrophobic interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can be compared with other similar compounds such as:

Properties

CAS No.

919289-40-0

Molecular Formula

C15H27ClO4Si2

Molecular Weight

362.99 g/mol

IUPAC Name

(3-chloro-2,5-dimethoxy-4-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane

InChI

InChI=1S/C15H27ClO4Si2/c1-10-11(16)13(18-3)15(20-22(7,8)9)14(12(10)17-2)19-21(4,5)6/h1-9H3

InChI Key

XNUDUXRLIFQGCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)OC)O[Si](C)(C)C)O[Si](C)(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.